4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurora kinase inhibitor-11 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating various stages of mitosis. Overexpression and dysregulation of Aurora kinases have been linked to the development and progression of several types of cancer, making them attractive targets for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-11 typically involves the construction of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions.
Substitution Reactions: Introduction of substituents at specific positions on the pyrimidine ring using nucleophilic substitution reactions.
Final Modifications: Further functionalization to improve the compound’s pharmacokinetic properties and selectivity.
Industrial Production Methods: Industrial production of Aurora kinase inhibitor-11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Types of Reactions: Aurora kinase inhibitor-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of specific atoms or groups with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives with enhanced inhibitory activity against Aurora kinases .
科学的研究の応用
Aurora kinase inhibitor-11 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of Aurora kinases in cancer progression and to develop targeted cancer therapies.
Cell Biology: Employed to investigate the mechanisms of cell division and mitosis.
Drug Development: Serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.
Biological Studies: Utilized in studies exploring the regulation of cell cycle and apoptosis.
作用機序
Aurora kinase inhibitor-11 exerts its effects by binding to the ATP-binding site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis. The molecular targets include the Aurora kinase family, and the pathways involved are primarily related to cell cycle regulation and mitotic checkpoint control .
類似化合物との比較
Alisertib: A selective inhibitor of Aurora kinase A.
Barasertib: Targets Aurora kinase B.
Uniqueness: Aurora kinase inhibitor-11 is unique in its ability to inhibit all three members of the Aurora kinase family (Aurora kinase A, Aurora kinase B, and Aurora kinase C) with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the comprehensive roles of Aurora kinases in cell division and cancer .
Aurora kinase inhibitor-11 represents a significant advancement in the field of kinase inhibitors, offering promising potential for cancer therapy and scientific research.
特性
分子式 |
C11H10BrN3OS |
---|---|
分子量 |
312.19 g/mol |
IUPAC名 |
4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15) |
InChIキー |
IMMYNZJEOGNQTM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。